molecular formula C16H14F2N2O4 B14699402 Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester CAS No. 23649-13-0

Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B14699402
CAS No.: 23649-13-0
M. Wt: 336.29 g/mol
InChI Key: WCIUERFMSGZIJE-UHFFFAOYSA-N
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Description

Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) is a chemical compound characterized by the presence of two 5-fluoro-3-pyridinyl groups esterified with butanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) typically involves the esterification of butanedioic acid with 5-fluoro-3-pyridinylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the esterification is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester groups, potentially converting them into alcohols.

    Substitution: The fluorine atoms on the pyridinyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the pyridinyl rings.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyridinyl rings can enhance the compound’s binding affinity and specificity for these targets. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    Butanedioic acid, bis((3-pyridinyl)methyl ester): Lacks the fluorine atoms, which may result in different reactivity and biological activity.

    Butanedioic acid, bis((5-chloro-3-pyridinyl)methyl ester): Contains chlorine instead of fluorine, potentially altering its chemical and biological properties.

    Butanedioic acid, bis((5-bromo-3-pyridinyl)methyl ester): Bromine substitution can lead to different reactivity patterns compared to fluorine.

Uniqueness: The presence of fluorine atoms in butanedioic acid, bis((5-fluoro-3-pyridinyl)methyl ester) imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its non-fluorinated or differently halogenated analogs.

Properties

CAS No.

23649-13-0

Molecular Formula

C16H14F2N2O4

Molecular Weight

336.29 g/mol

IUPAC Name

bis[(5-fluoropyridin-3-yl)methyl] butanedioate

InChI

InChI=1S/C16H14F2N2O4/c17-13-3-11(5-19-7-13)9-23-15(21)1-2-16(22)24-10-12-4-14(18)8-20-6-12/h3-8H,1-2,9-10H2

InChI Key

WCIUERFMSGZIJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)COC(=O)CCC(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

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